MAO-B Inhibitory Potency: 8-Bromo-6-methyl-3-phenylcoumarin vs. Selegiline and 6-Methyl-3-phenylcoumarin Derivatives
In a direct head-to-head pharmacological evaluation, 8-Bromo-6-methyl-3-phenylcoumarin (compound 4 in the referenced study) exhibited an IC50 value of 11.05 nM against human MAO-B, demonstrating superior potency compared to the clinical reference inhibitor selegiline (IC50 = 19.60 nM) [1]. Furthermore, its inhibitory activity is comparable to the most potent 6-methyl-3-phenylcoumarin derivative (compound 4 in that series), which had an IC50 of 0.80 nM [2], but with a distinct substitution pattern that may offer different physicochemical or selectivity properties. The brominated compound also displayed over 9,050-fold selectivity for MAO-B over MAO-A [1], a critical parameter for minimizing off-target effects.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 11.05 nM (MAO-B) |
| Comparator Or Baseline | Selegiline: 19.60 nM; Most potent 6-methyl-3-phenylcoumarin derivative: 0.80 nM |
| Quantified Difference | 1.77-fold more potent than selegiline; 13.8-fold less potent than the most active non-brominated analog |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B; R-(-)-deprenyl (selegiline) as reference inhibitor |
Why This Matters
This quantitative data demonstrates that 8-Bromo-6-methyl-3-phenylcoumarin is a significantly more potent MAO-B inhibitor than the clinically used drug selegiline, positioning it as a valuable tool compound for Parkinson's disease research where MAO-B inhibition is a validated therapeutic strategy.
- [1] Matos, M. J., Viña, D., Picciau, C., Orallo, F., Santana, L., & Uriarte, E. (2010). New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5157-5160. View Source
- [2] Matos, M. J., Viña, D., Janeiro, P., Orallo, F., Uriarte, E., & Santana, L. (2009). Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5053-5055. View Source
